molecular formula C5H10ClN3O B1381074 3-(aminomethyl)-1-methyl-4,5-dihydro-1H-pyrazol-5-one dihydrochloride CAS No. 1803610-48-1

3-(aminomethyl)-1-methyl-4,5-dihydro-1H-pyrazol-5-one dihydrochloride

Cat. No.: B1381074
CAS No.: 1803610-48-1
M. Wt: 163.60 g/mol
InChI Key: NUNMOYZIKYWOQO-UHFFFAOYSA-N
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Description

3-(Aminomethyl)-1-methyl-4,5-dihydro-1H-pyrazol-5-one dihydrochloride is a chemical compound with significant applications in various fields such as chemistry, biology, medicine, and industry. This compound is known for its unique structure and reactivity, making it a valuable reagent in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(aminomethyl)-1-methyl-4,5-dihydro-1H-pyrazol-5-one dihydrochloride typically involves the reaction of appropriate precursors under controlled conditions. One common method is the cyclization of 3-aminomethyl-1-methyl-4,5-dihydro-1H-pyrazol-5-one with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using optimized reaction conditions to ensure high yield and purity. The process involves the use of reactors and purification techniques to obtain the final product in a cost-effective manner.

Chemical Reactions Analysis

Types of Reactions: 3-(Aminomethyl)-1-methyl-4,5-dihydro-1H-pyrazol-5-one dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using suitable nucleophiles and solvents.

Major Products Formed: The reactions can yield a variety of products depending on the reagents and conditions used. For example, oxidation may produce corresponding oxo-compounds, while reduction can lead to the formation of amines.

Scientific Research Applications

3-(Aminomethyl)-1-methyl-4,5-dihydro-1H-pyrazol-5-one dihydrochloride is widely used in scientific research due to its versatile chemical properties. It serves as a building block in the synthesis of more complex molecules and is utilized in the study of biological systems and medicinal chemistry. Its applications include:

  • Chemistry: As a reagent in organic synthesis and chemical research.

  • Biology: In the study of enzyme mechanisms and biochemical pathways.

  • Medicine: In the development of pharmaceuticals and therapeutic agents.

  • Industry: In the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. Its mechanism of action involves interactions with enzymes and receptors, leading to biological responses. The exact pathways and targets depend on the context in which the compound is used.

Comparison with Similar Compounds

3-(Aminomethyl)-1-methyl-4,5-dihydro-1H-pyrazol-5-one dihydrochloride is unique in its structure and reactivity compared to other similar compounds. Some of the similar compounds include:

  • 3-(Aminomethyl)pyridine

  • 1-Methyl-4,5-dihydro-1H-pyrazol-5-one

  • 3-Aminomethyl-1-methylpyrazole

These compounds share structural similarities but differ in their functional groups and reactivity, making each compound suitable for different applications.

Properties

CAS No.

1803610-48-1

Molecular Formula

C5H10ClN3O

Molecular Weight

163.60 g/mol

IUPAC Name

5-(aminomethyl)-2-methyl-4H-pyrazol-3-one;hydrochloride

InChI

InChI=1S/C5H9N3O.ClH/c1-8-5(9)2-4(3-6)7-8;/h2-3,6H2,1H3;1H

InChI Key

NUNMOYZIKYWOQO-UHFFFAOYSA-N

SMILES

CN1C(=O)CC(=N1)CN.Cl.Cl

Canonical SMILES

CN1C(=O)CC(=N1)CN.Cl

Pictograms

Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(aminomethyl)-1-methyl-4,5-dihydro-1H-pyrazol-5-one dihydrochloride
Reactant of Route 2
3-(aminomethyl)-1-methyl-4,5-dihydro-1H-pyrazol-5-one dihydrochloride
Reactant of Route 3
Reactant of Route 3
3-(aminomethyl)-1-methyl-4,5-dihydro-1H-pyrazol-5-one dihydrochloride
Reactant of Route 4
3-(aminomethyl)-1-methyl-4,5-dihydro-1H-pyrazol-5-one dihydrochloride
Reactant of Route 5
3-(aminomethyl)-1-methyl-4,5-dihydro-1H-pyrazol-5-one dihydrochloride
Reactant of Route 6
3-(aminomethyl)-1-methyl-4,5-dihydro-1H-pyrazol-5-one dihydrochloride

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